rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans
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Overview
Description
rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with an amine group. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers. The “trans” designation indicates that the substituents on the cyclohexane ring are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step often involves the formation of the cyclohexane ring through a Diels-Alder reaction or other cyclization methods.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Resolution of Enantiomers: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using optimized catalysts and conditions to maximize yield.
Continuous flow reactors:
Automated resolution processes: to separate the enantiomers efficiently.
High-purity crystallization techniques: to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation products: Include imines and oxides.
Reduction products: Include primary amines and other reduced derivatives.
Substitution products: Include various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of stereochemistry: Its racemic nature makes it useful in studying the effects of chirality on chemical reactions.
Biology
Enzyme inhibition studies: Used to investigate the inhibition of specific enzymes due to its unique structure.
Receptor binding studies: Its amine group allows it to interact with various biological receptors.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans exerts its effects involves:
Molecular targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)cyclohexan-1-amine: Lacks the hydrochloride salt form.
(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine: Non-racemic form.
4-(trifluoromethoxy)cyclohexan-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
Racemic nature: The presence of both enantiomers in equal amounts.
Trans configuration: The specific spatial arrangement of substituents on the cyclohexane ring.
Hydrochloride salt form: Enhances its solubility and stability.
This detailed overview provides a comprehensive understanding of rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2376143-36-9 |
---|---|
Molecular Formula |
C7H13ClF3NO |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
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